4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
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Overview
Description
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a complex organic compound that features a boronic ester group, a fluorine atom, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Boronic Acids: Formed from the oxidation of the boronic ester group.
Substituted Aromatics: Formed from substitution reactions involving the fluorine atom.
Scientific Research Applications
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Materials Science: Employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: Utilized as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic ester group but with a pyridine ring instead of a morpholine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a boronic ester group and an aldehyde group.
Uniqueness
4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to the presence of both a boronic ester group and a morpholine ring, which confer distinct reactivity and stability properties. This combination makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H23BFNO4 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-14(19)13(11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
VWFNKKCIHXFWEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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